N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-14(2)11-23-20(27)16-9-6-10-26(12-16)22-24-18-17(15-7-4-3-5-8-15)13-29-19(18)21(28)25-22/h3-5,7-8,13-14,16H,6,9-12H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGSQXZZTWYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a thienopyrimidine derivative with an isobutylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from solvents like ethyl acetate and methanol are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
(a) 1-[7-(2-Methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide (BJ53323)
(b) 1-{4-Oxo-7-phenyl-1H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide
(c) 1-[7-(3-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide
- Molecular Formula : C22H24N4O3S
- Substituents : 3-methoxyphenyl at the 7-position, propenyl group on carboxamide.
- Limited availability (2 mg stock) .
(d) N-[2-(4-Ethylpiperazin-1-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Molecular Formula : C26H34N6O2S
- Substituents : 4-ethylpiperazinyl ethyl group on carboxamide.
- Key Features: The piperazine moiety may confer basicity, improving solubility in acidic environments. No price or stock data available .
Structural and Pharmacological Implications
- Lipophilicity : The target compound’s isobutyl group confers higher logP compared to the pyridinylmethyl and propenyl analogs, favoring blood-brain barrier penetration .
- Solubility : Polar substituents (e.g., pyridinyl, piperazinyl) improve aqueous solubility but may reduce membrane permeability .
- Synthetic Accessibility: highlights that thienopyrimidine derivatives are synthesized via cyclocondensation of aldehydes, ketones, and amines in acetic acid or n-butanol, with yields influenced by solvent choice .
Research Findings and Functional Insights
- Regulatory Status: Synthetic cannabinoids in (e.g., AB-CHMINACA) share carboxamide motifs but differ in core structure, emphasizing the importance of scaffold specificity in legal classifications .
- Commercial Viability : The target compound’s availability () contrasts with discontinued analogs (), indicating its prioritized development for preclinical studies .
Biological Activity
N-(2-methylpropyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide is a compound with significant potential in pharmaceutical applications, particularly due to its biological activity against various pathogens. This article synthesizes findings from diverse research sources to present a comprehensive overview of its biological activity, including antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C22H26N4O2S
- Molecular Weight : 410.54 g/mol
- CAS Number : 1242883-54-0
Antimicrobial Activity
Research indicates that compounds with a thienopyrimidinone core exhibit notable antimicrobial properties. In particular, studies have demonstrated that derivatives similar to this compound show significant in vitro activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thienopyrimidinone derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several compounds, revealing that certain derivatives exhibited potent activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 10 | E. coli |
| 4e | 5 | S. aureus |
| 5g | 15 | M. tuberculosis |
The findings suggest that the presence of substituted amido or imino side chains at specific positions enhances antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects likely involves interference with bacterial cell wall synthesis and disruption of key metabolic pathways. The thienopyrimidinone core is believed to inhibit essential enzymes involved in bacterial growth and replication.
Toxicity Assessment
In assessing the safety profile of this compound, hemolytic assays were conducted on the most potent derivatives. Results indicated that these compounds were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety margin for further development .
Potential Therapeutic Applications
Given its antimicrobial properties, there is potential for this compound to be developed as a treatment option for infections caused by resistant bacterial strains. Additionally, ongoing research into its effects on other biological targets may reveal further therapeutic applications.
Q & A
Q. What in silico methods guide analog design to reduce toxicity?
- Answer :
- Toxicity Prediction : Derek Nexus identifies thienopyrimidine-related hepatotoxicity risks. Mitigation: Introduce electron-withdrawing groups (e.g., -CF) to reduce reactive metabolite formation .
- Molecular Dynamics Simulations : Simulate binding to hERG channels; reduce affinity by modifying the piperidine carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
